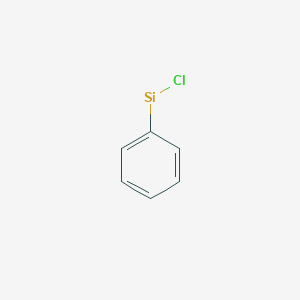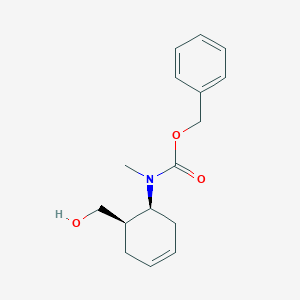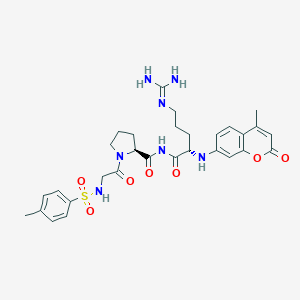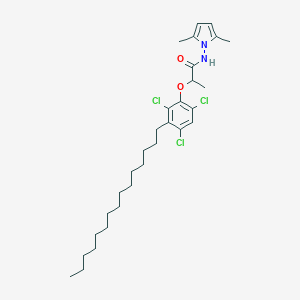
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, commonly known as DPPA, is a synthetic compound that has gained significant attention in the field of scientific research. DPPA is a potent activator of a protein called AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism.
Mécanisme D'action
DPPA activates N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide by binding to the γ-subunit of the enzyme, which leads to conformational changes and allosteric activation. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Effets Biochimiques Et Physiologiques
DPPA has been shown to have various biochemical and physiological effects, including the activation of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, inhibition of mTOR signaling pathway, improvement of glucose metabolism and insulin sensitivity, reduction of oxidative stress, and protection against ischemic injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPPA in lab experiments is its potency and specificity in activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide. DPPA has been shown to be a more potent activator of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide than other compounds, such as AICAR and metformin. However, one of the limitations of using DPPA is its low solubility in aqueous solutions, which may affect its bioavailability and effectiveness in in vivo studies.
Orientations Futures
There are several future directions for the research on DPPA. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of DPPA. Another direction is the investigation of the potential therapeutic applications of DPPA in other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of novel DPPA derivatives with improved solubility and bioavailability could enhance the effectiveness of DPPA in in vivo studies.
Méthodes De Synthèse
DPPA can be synthesized using a multi-step process involving the reaction of 2,5-dimethylpyrrole with 2,4,6-trichloro-3-pentadecylphenol in the presence of a base, followed by the addition of propanoyl chloride. The resulting product is then purified using column chromatography to obtain pure DPPA.
Applications De Recherche Scientifique
DPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, DPPA has been shown to inhibit the growth and proliferation of cancer cells by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, which leads to the suppression of mTOR signaling pathway. In diabetes research, DPPA has been found to improve glucose metabolism and insulin sensitivity by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide. In cardiovascular research, DPPA has been shown to protect against ischemic injury by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide and reducing oxidative stress.
Propriétés
Numéro CAS |
111253-92-0 |
|---|---|
Nom du produit |
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide |
Formule moléculaire |
C30H45Cl3N2O2 |
Poids moléculaire |
572 g/mol |
Nom IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide |
InChI |
InChI=1S/C30H45Cl3N2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-26(31)21-27(32)29(28(25)33)37-24(4)30(36)34-35-22(2)19-20-23(35)3/h19-21,24H,5-18H2,1-4H3,(H,34,36) |
Clé InChI |
SSJJQHCVCPBZCW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
Synonymes |
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pent adecylphenoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



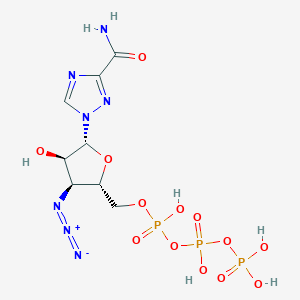
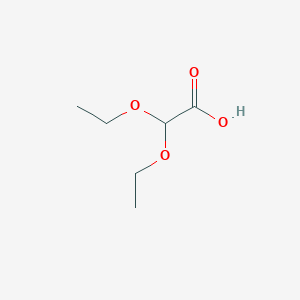
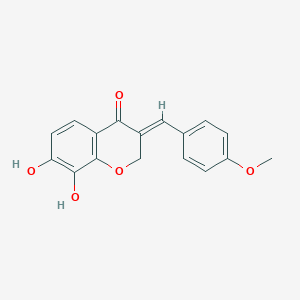
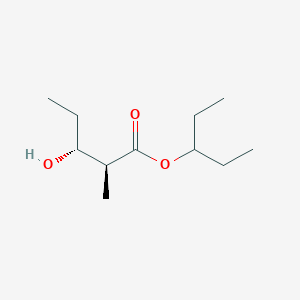
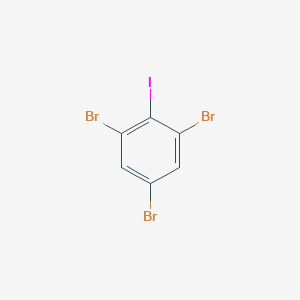
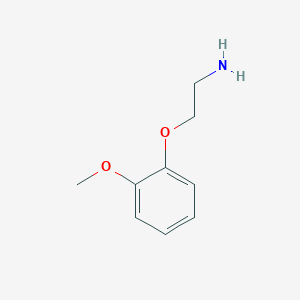
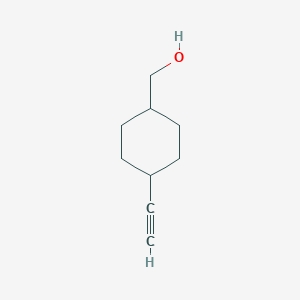
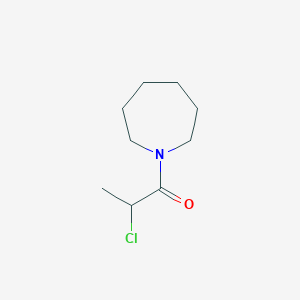
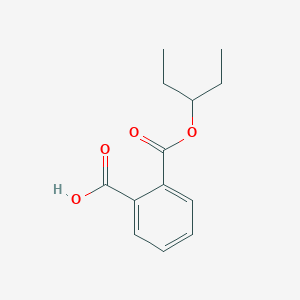
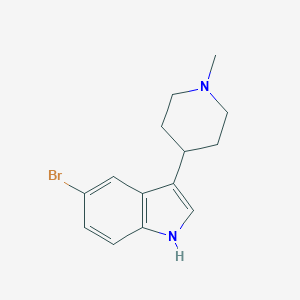
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
